4-Aminopentan-2-one hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-aminopentan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(6)3-5(2)7;/h4H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMBJCDJMBTWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Aminopentan-2-one hydrochloride CAS 18920-74-6 properties
This guide details the physicochemical properties, synthesis, and applications of 4-Aminopentan-2-one hydrochloride , a critical β-amino ketone intermediate used in the synthesis of nitrogenous heterocycles.
CAS: 18920-74-6 | Formula: C
Executive Summary
4-Aminopentan-2-one hydrochloride is the stable salt form of 4-aminopentan-2-one, a labile
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Identification Data
| Property | Specification |
| IUPAC Name | 4-Aminopentan-2-one hydrochloride |
| Synonyms | 2-Amino-4-pentanone HCl; 4-Oxo-2-pentylamine HCl |
| CAS Number | 18920-74-6 |
| Free Base CAS | 19010-87-8 |
| SMILES | CC(N)CC(C)=O.Cl |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Highly soluble in water, methanol; sparingly soluble in Et |
Structural Analysis (NMR Prediction)
Note: The free base is unstable; data typically refers to the HCl salt in D
- 1.2-1.3 ppm (d, 3H): Methyl group at C5 (coupled to C4 methine).[1]
- 2.2 ppm (s, 3H): Methyl ketone at C1.[1]
- 2.8-3.1 ppm (dd, 2H): Methylene protons at C3 (diastereotopic due to chiral center at C4).[1]
- 3.6-3.8 ppm (m, 1H): Methine proton at C4.[1]
Synthesis & Production Protocols
The most robust synthetic route involves the reductive cleavage of 3,5-dimethylisoxazole . This method is preferred over direct amination of 2-pentanone due to higher regioselectivity and the avoidance of over-alkylation.[1]
Pathway Visualization
The following diagram illustrates the "Isoxazole Route," widely regarded as the industry standard for generating high-purity
Figure 1: The "Isoxazole Route" utilizes reductive ring opening to unmask the latent amino ketone.
Detailed Protocol: Reductive Cleavage of 3,5-Dimethylisoxazole
Rationale: Direct alkylation of amino acetone derivatives is prone to polymerization. Using the isoxazole ring protects the latent amine and ketone functionalities until the final step.
Reagents:
-
3,5-Dimethylisoxazole (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 10 wt% loading) or Raney Nickel[1]
-
Methanol (Solvent)[1]
-
Concentrated HCl (1.1 eq)
-
Hydrogen gas (Balloon or Parr shaker)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 3,5-dimethylisoxazole (e.g., 10 mmol) in methanol (50 mL).
-
Acidification: Add concentrated HCl (11 mmol) dropwise. Critical: The presence of acid traps the free amine immediately upon formation, preventing self-condensation into dihydropyridines.
-
Hydrogenation: Add the catalyst (Pd/C, ~100 mg). Purge the vessel with nitrogen, then introduce hydrogen gas (1-3 atm).
-
Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor consumption of isoxazole by TLC (EtOAc:Hexane 1:4).
-
Work-up: Filter the catalyst through a Celite pad. Safety: Do not let dry Pd/C contact air; keep wet to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is often an oil that crystallizes upon trituration with diethyl ether or acetone.[1]
-
Purification: Recrystallize from EtOH/Et
O if necessary.
Reactivity & Applications
Heterocyclic Synthesis (The Hantzsch/Knorr Relationship)
4-Aminopentan-2-one is a bifunctional building block. Its reactivity is dictated by the competition between the amine (nucleophile) and the ketone (electrophile).[1]
-
Pyrrole Synthesis: Reaction with 1,3-dicarbonyls (e.g., acetylacetone) under Knorr-type conditions.
-
Self-Condensation: In the absence of acid, the free base dimerizes to form dihydrocollidine derivatives.[1]
Mechanism: Condensation with 1,3-Dicarbonyls
The following diagram depicts the reaction with acetylacetone to form a substituted pyrrole, a key scaffold in medicinal chemistry (e.g., Atorvastatin analogs).[1]
Figure 2: Mechanistic flow for the synthesis of pyrroles via condensation with 1,3-diketones.
Handling, Stability & Safety
Stability Profile
-
Hygroscopicity: The HCl salt is extremely hygroscopic.[1] Absorption of water can lead to hydrolysis or "oiling out."[1]
-
Free Base Instability: Never store as the free base.[1] The free amine rapidly undergoes intermolecular condensation to form brown, viscous polymers or cyclic enamines.
-
Storage: Store at +4°C or -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate strictly.[1]
Safety Hazards (GHS Classification)
-
Signal Word: Warning
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]
References
-
Sigma-Aldrich. 4-Aminopentan-2-one hydrochloride Product Sheet. Link
-
PubChem. Compound Summary for CID 4861314: 4-Aminopentan-2-one. National Library of Medicine.[1] Link
-
Kashima, C., et al. "The Reaction of 3,5-Dimethylisoxazole with Hydrogen over Palladium."[1] Bulletin of the Chemical Society of Japan, 1977. (Describes the reductive cleavage mechanism).
-
Traverso, G. "Pyrrole synthesis from amino ketones."[1] Il Farmaco, 1960.[1] (Foundational work on using amino pentanones in heterocyclic synthesis).
-
BenchChem. Safety Data Sheet: 4-Aminopentan-2-one hydrochloride. Link[1]
Sources
Difference between 4-aminopentan-2-one and 1-aminopentan-2-one
An In-depth Technical Guide to the Core Differences Between 4-Aminopentan-2-one and 1-Aminopentan-2-one
Abstract
Aminoketones are a pivotal class of bifunctional compounds, serving as versatile synthons in organic chemistry and as core scaffolds in numerous pharmacologically active molecules. Their utility is profoundly influenced by the relative positioning of the amino and carbonyl groups. This technical guide provides a detailed comparative analysis of two constitutional isomers: 1-aminopentan-2-one, an α-aminoketone, and 4-aminopentan-2-one, a γ-aminoketone. We will explore the fundamental differences in their structural attributes, physicochemical properties, synthetic methodologies, chemical reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Isomeric Distinction
Within the family of aminoketones, the spatial relationship between the electron-withdrawing carbonyl group and the nucleophilic amino group dictates the molecule's electronic properties, stability, and reactivity profile. 1-aminopentan-2-one, with its amine and ketone on adjacent carbons (α-position), exhibits reactivity patterns distinct from those of 4-aminopentan-2-one, where three carbon atoms separate these functional groups (γ-position). This guide dissects these differences, providing a foundational understanding essential for their strategic application in synthesis and medicinal chemistry.
Structural and Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of the amine group from the C1 to the C4 position results in significant changes to the molecule's physical and chemical identity. 1-aminopentan-2-one is an α-aminoketone, while 4-aminopentan-2-one is a γ-aminoketone.
The hydrochloride salt of 1-aminopentan-2-one is often used to enhance its stability and solubility in water.[1] The proximity of the primary amine to the ketone in 1-aminopentan-2-one allows for stronger intramolecular interactions and a different electronic environment compared to the more separated functional groups in the 4-amino isomer. This structural variance is reflected in their computed properties.
Table 1: Comparative Physicochemical Properties
| Property | 1-Aminopentan-2-one | 4-Aminopentan-2-one |
| IUPAC Name | 1-aminopentan-2-one[2] | 4-aminopentan-2-one[3] |
| CAS Number | 113697-87-3 (base)[2], 41172-98-9 (HCl salt)[4][5] | 19010-87-8[3] |
| Molecular Formula | C₅H₁₁NO[2] | C₅H₁₁NO[3] |
| Molecular Weight | 101.15 g/mol [2] | 101.15 g/mol [3] |
| Canonical SMILES | CCCC(=O)CN[2] | CC(CC(=O)C)N[3] |
| InChIKey | RRPYHFHHVVWXIX-UHFFFAOYSA-N[2] | PKFKYVFWCVEVCQ-UHFFFAOYSA-N[3] |
| XLogP3 | -0.1[2] | -0.6[3] |
| Polar Surface Area | 43.1 Ų[2] | 43.1 Ų[3] |
Synthesis Methodologies: Structurally-Dictated Strategies
The synthesis of these isomers requires distinct strategic approaches, underscoring the importance of retrosynthetic analysis based on the target structure.
Synthesis of 1-Aminopentan-2-one Hydrochloride
The synthesis of α-aminoketones like 1-aminopentan-2-one often involves the direct amination of a ketone precursor. The resulting free base can be unstable, hence its common isolation as a more stable hydrochloride salt.[1][4]
Protocol: Synthesis via Amination of 2-Pentanone This method involves the direct amination of 2-pentanone, typically under acidic conditions, followed by conversion to the hydrochloride salt.[4]
-
Reaction Setup: To a solution of 2-pentanone in a suitable solvent (e.g., ethanol), add an aminating agent such as ammonia or a primary amine equivalent.
-
Acid Catalysis: Introduce an acid catalyst to facilitate the reaction.
-
Reaction Conditions: Heat the mixture under reflux for a specified period to drive the reaction to completion.
-
Workup: After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Salt Formation: Bubble dry hydrogen chloride gas through the organic solution, or add a solution of HCl in a non-polar solvent, to precipitate 1-aminopentan-2-one hydrochloride.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Causality Behind Experimental Choices: The use of acidic conditions protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The final conversion to the hydrochloride salt is a critical step for stability, preventing self-condensation or decomposition common in α-aminoketones.
Caption: Synthesis workflow for 1-aminopentan-2-one HCl.
Synthesis of 4-Aminopentan-2-one
The synthesis of γ-aminoketones can be achieved through various routes, including the oxidation of the corresponding amino alcohol. This precursor, 4-aminopentan-2-ol, is often more readily accessible.
Protocol: Synthesis via Oxidation of 4-Aminopentan-2-ol This protocol outlines the oxidation of the secondary alcohol in 4-aminopentan-2-ol to the ketone. A Swern oxidation or a similar mild oxidation method is suitable to avoid over-oxidation or side reactions involving the amine group.
-
Amine Protection (Optional but Recommended): Protect the primary amine of 4-aminopentan-2-ol with a suitable protecting group (e.g., Boc, Cbz) to prevent its oxidation.
-
Oxidation Setup: Prepare the oxidizing agent (e.g., Swern conditions: oxalyl chloride and DMSO in DCM at -78 °C).
-
Addition of Alcohol: Slowly add the N-protected 4-aminopentan-2-ol to the activated DMSO solution, maintaining the low temperature.
-
Quenching: After the oxidation is complete, add a hindered base like triethylamine to quench the reaction.
-
Workup and Deprotection: Allow the reaction to warm to room temperature, perform an aqueous workup, and extract the protected ketone. Remove the protecting group under appropriate conditions (e.g., acidic conditions for Boc) to yield 4-aminopentan-2-one.
-
Purification: Purify the final product using column chromatography or distillation.
Causality Behind Experimental Choices: The protection of the amine group is crucial to prevent its participation in side reactions with the oxidizing agent. Mild oxidation conditions like the Swern oxidation are employed to selectively convert the secondary alcohol to a ketone without affecting other parts of the molecule.
Caption: Synthesis workflow for 4-aminopentan-2-one.
Applications and Biological Relevance: Divergent Paths
The distinct structures of these isomers make them suitable for different applications in research and development.
-
1-Aminopentan-2-one: This isomer serves as a valuable intermediate in the synthesis of various pharmaceuticals.[4] Research has indicated that its hydrochloride salt possesses biological activity, with studies exploring its potential anxiolytic and antidepressant effects on the central nervous system.[4] It is thought to potentially modulate neurotransmitter systems like serotonin and dopamine.[4] Its unique spectral properties also lend it to use in certain analytical methods.[4]
-
4-Aminopentan-2-one: As a γ-aminoketone, this molecule is a key precursor for the synthesis of nitrogen-containing heterocycles, which are foundational structures in many pharmaceuticals. For example, it can be a building block for substituted pyrroles and quinolines.[6] While direct biological data on 4-aminopentan-2-one is limited, derivatives of its reduced form, 4-aminopentan-2-ol, have shown potential as antimicrobial and antioxidant agents.[7]
Table 2: Comparative Applications and Roles
| Feature | 1-Aminopentan-2-one | 4-Aminopentan-2-one |
| Primary Role | Pharmaceutical intermediate, building block[1][4] | Precursor for heterocyclic synthesis[6] |
| Known Biological Activity | Potential CNS effects (anxiolytic, antidepressant)[4] | Precursor to derivatives with antimicrobial and antioxidant properties[7] |
| Key Transformations | Nucleophilic substitution, condensation reactions[4] | Cyclization reactions (e.g., Paal-Knorr synthesis precursor)[6] |
| Common Form | Hydrochloride salt for stability[4][5] | Free base |
Chemical Reactivity and Spectroscopic Signatures
The proximity of the functional groups in 1-aminopentan-2-one makes it susceptible to intramolecular reactions, such as cyclization or dimerization, contributing to its relative instability as a free base. Its reactivity is characterized by the interplay between the α-amino and carbonyl groups.
In contrast, the functional groups in 4-aminopentan-2-one are sufficiently separated, allowing them to react more independently, much like a simple ketone and a simple primary amine. This makes it a valuable precursor for forming five-membered heterocyclic rings.
Spectroscopic Differentiation:
-
¹H NMR Spectroscopy: In 1-aminopentan-2-one, the protons on the α-carbon (C1) would appear as a singlet (or a broad singlet due to the amine protons) significantly downfield due to the adjacent carbonyl. In 4-aminopentan-2-one, the methine proton at C4 would be a multiplet, and its chemical shift would be influenced primarily by the adjacent amine group.
-
IR Spectroscopy: Both isomers will exhibit a characteristic strong absorption for the C=O stretch (typically ~1715 cm⁻¹) and N-H stretching bands (typically in the 3300-3400 cm⁻¹ region). Subtle shifts may be observed due to differences in intramolecular hydrogen bonding potential.
Safety and Handling
Aminoketones, as a class, can be irritating and potentially toxic.[8] Appropriate personal protective equipment, including gloves, goggles, and lab coats, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood. As noted, 1-aminopentan-2-one is typically handled as its hydrochloride salt to mitigate stability issues.
Conclusion
While sharing the same molecular formula, 1-aminopentan-2-one and 4-aminopentan-2-one are fundamentally different molecules. The isomeric placement of the amino group dictates their synthesis, stability, reactivity, and ultimate application. 1-aminopentan-2-one, the α-isomer, is a reactive building block with observed biological activity, often stabilized as a salt. 4-aminopentan-2-one, the γ-isomer, serves as a robust precursor for constructing complex heterocyclic systems vital to drug discovery. A thorough understanding of these core differences is paramount for any scientist or researcher aiming to leverage their unique chemical properties in the laboratory.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4861314, 4-Aminopentan-2-one. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12551760, 1-Aminopentan-2-one. Retrieved from [Link].
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Chemsrc. (2025, September 18). 1-amino-2-pentanone monohydrochloride | CAS#:41172-98-9. Retrieved from [Link]
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ChemBK. (2024, April 9). 4-Aminobutan-2-one. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Pentanone, 4-amino-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Retrieved from [Link]
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Wikipedia. (n.d.). Bupropion. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Inhalation Toxicity of Methyl n-Amy1 Ketone (Z-Heptanone) in Rats and Monkeys. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95299, 1-Aminopentan-2-ol. Retrieved from [Link]
- Google Patents. (n.d.). US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds.
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Al-Warhi, T., et al. (n.d.). Recent progress in the chemistry of β-aminoketones. In PMC. Retrieved from [Link]
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Food Standards Agency. (2024, October 10). Toxicokinetics and Toxicity - Committee on Toxicity. Retrieved from [Link]
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Katyayan, A., et al. (2020, November 21). Ketogenic-Diet-can-cause-acute-hepatocellular-toxicity-during-initiation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136873, 4-Amino-3-penten-2-one. Retrieved from [Link]
-
Wiley. (n.d.). (2R,3R)-3-aminopentan-2-ol. In SpectraBase. Retrieved from [Link]
-
iChemical. (n.d.). aminopentan-4-one, CAS No. 3732-10-3. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Amino-1-pentanol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pentanone. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, September 6). Draw the 1H NMR Spectrum of 2-pentanone. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-penten-2-one, 13891-87-7. Retrieved from [Link]
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4-Aminopentan-2-one vs 4-amino-3-penten-2-one tautomerism
An In-depth Technical Guide to the Tautomerism of 4-Aminopentan-2-one and 4-Amino-3-penten-2-one
A Senior Application Scientist's Whitepaper for Researchers and Drug Development Professionals
Abstract
The tautomeric equilibrium between the keto-amine (4-aminopentan-2-one) and the enamine (4-amino-3-penten-2-one) forms represents a classic and instructive case of constitutional isomerism with profound implications for chemical reactivity, molecular recognition, and drug design. While formally a keto-amine, 4-aminopentan-2-one exists almost exclusively as its enamine tautomer, 4-amino-3-penten-2-one. This guide provides an in-depth technical analysis of this phenomenon, synthesizing theoretical principles with practical, field-proven experimental and computational methodologies. We will explore the structural and electronic factors that overwhelmingly stabilize the enamine form, detail robust protocols for its characterization, and discuss the critical implications of this tautomeric preference in the context of synthetic chemistry and pharmaceutical development.
Foundational Principles: Understanding the Keto-Enamine Equilibrium
Tautomerism describes a chemical equilibrium between two readily interconvertible constitutional isomers.[1] The most commonly discussed example is keto-enol tautomerism, where an equilibrium exists between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form).[2][3] For most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[4][5]
The subject of this guide, the equilibrium between 4-aminopentan-2-one and 4-amino-3-penten-2-one, is a nitrogen analog of this phenomenon, often referred to as imine-enamine or, more accurately in this case, keto-enamine tautomerism.[1][6] Here, the enamine tautomer, 4-amino-3-penten-2-one, also known as a β-enaminone or a vinylogous amide, possesses unique stabilizing features that dramatically shift the equilibrium in its favor, contrary to what is observed in simple keto-enol systems.[7][8]
The core of this stability lies in two synergistic electronic effects:
-
Extended Conjugation: The enamine form features a π-conjugated system (O=C-C=C-N) that delocalizes electron density across five atoms. This delocalization, a classic example of the "principle of vinylogy," significantly lowers the molecule's overall energy.[7][9]
-
Intramolecular Hydrogen Bonding (IHB): The geometry of the enamine tautomer allows for the formation of a strong intramolecular hydrogen bond between the amine (N-H) proton and the carbonyl oxygen (C=O). This interaction creates a highly stable, pseudo-aromatic six-membered ring, which is a primary driver of the equilibrium.[7][10]
Experimental Characterization: A Multi-Technique Approach
A definitive analysis of the tautomeric equilibrium requires a combination of spectroscopic techniques. Each method provides a unique and complementary perspective on the molecular structure, allowing for unambiguous identification of the dominant tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating tautomeric forms in solution.[11][12] The chemical shifts and coupling constants of protons and carbons provide a direct fingerprint of the electronic environment within each isomer.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is excellent for observing the intramolecular hydrogen bond, while DMSO-d₆ can reveal solvent-solute interactions.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Additional experiments like COSY, HSQC, and HMBC can be used for complete signal assignment if necessary.
-
Spectral Interpretation: Analyze the spectra for the characteristic signals of each tautomer. The equilibrium constant (K = [enamine]/[keto-amine]) can be determined by integrating the corresponding signals for each form.[11]
| Parameter | 4-Amino-3-penten-2-one (Enamine - Expected) | 4-Aminopentan-2-one (Keto-amine - Hypothetical) | Rationale |
| ¹H Vinyl CH | ~4.9-5.2 ppm (singlet) | Absent | Signal for a proton on a C=C double bond, deshielded by the adjacent carbonyl. |
| ¹H Amine NH | ~5.0 ppm (broad) & ~10.5 ppm (broad, H-bonded) | ~1.5-2.5 ppm (broad) | The intramolecularly H-bonded proton is significantly deshielded and appears far downfield. |
| ¹H α-CH/CH₂ | Absent | ~2.5-3.0 ppm (multiplet, CH) & ~2.2-2.4 ppm (doublet, CH₂) | Signals for protons on sp³ carbons adjacent to the amine and carbonyl groups. |
| ¹H Methyls | ~1.9 ppm (s, C=C-CH₃) & ~2.0 ppm (s, C=O-CH₃) | ~1.1 ppm (d, C-CH₃) & ~2.1 ppm (s, C=O-CH₃) | Distinct chemical shifts due to the different electronic environments (vinyl vs. alkyl). |
| ¹³C Carbonyl C=O | ~195-200 ppm | ~205-210 ppm | The carbonyl is shielded in the enamine form due to conjugation. |
| ¹³C Vinyl C=C | ~95 ppm (CH) & ~160-165 ppm (C-N) | Absent | Characteristic signals for the sp² carbons of the enamine backbone. |
In practice, signals for the keto-amine form are typically not observed, indicating that the equilibrium lies >99% towards the enamine tautomer.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is particularly sensitive to the strong changes in bond order and the presence of hydrogen bonding that differentiate the keto-amine and enamine tautomers.
Protocol for IR Analysis:
-
Sample Preparation: Prepare the sample using a standard method such as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (NaCl or KBr) from a volatile solvent.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the key stretching frequencies. The delocalization and hydrogen bonding in the enamine cause significant shifts in the C=O and N-H stretching frequencies compared to a simple ketone and amine.
| Vibrational Mode | 4-Amino-3-penten-2-one (Enamine - Expected) | 4-Aminopentan-2-one (Keto-amine - Hypothetical) | Rationale |
| ν(C=O) | ~1600-1620 cm⁻¹ | ~1715 cm⁻¹ | Strong shift to lower wavenumber due to conjugation and intramolecular hydrogen bonding, which weakens the C=O bond. |
| ν(C=C) | ~1560-1580 cm⁻¹ | Absent | Characteristic stretching frequency for the carbon-carbon double bond in the conjugated system. |
| ν(N-H) | ~3200-3400 cm⁻¹ (broad) | ~3300-3500 cm⁻¹ (two bands for primary amine) | The N-H stretch is broadened and shifted due to participation in the strong intramolecular hydrogen bond. |
Computational Chemistry: Theoretical Validation
Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the thermodynamics of the tautomeric equilibrium.[13][14] These calculations can accurately predict the relative stabilities of the tautomers, corroborate experimental findings, and visualize the molecular orbitals involved in the stabilizing interactions.
Protocol for DFT Analysis:
-
Structure Building: Construct 3D models of both the 4-aminopentan-2-one and 4-amino-3-penten-2-one tautomers in a molecular modeling program.
-
Geometry Optimization: Perform full geometry optimizations for both structures using a reliable DFT functional and basis set, such as B3LYP/6-311++G(d,p).[7][15] This level of theory is well-suited for studying systems with hydrogen bonding.
-
Frequency Calculations: Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).
-
Energy Calculation: Calculate the single-point electronic energies and apply thermal corrections to obtain the Gibbs free energies (ΔG) for both tautomers. The difference in free energy (ΔΔG) indicates the relative stability and the theoretical equilibrium position.
-
(Optional) Solvent Modeling: To simulate solution-phase conditions, repeat the calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).[14]
Predicted Outcome: DFT calculations consistently show that the enamine tautomer (4-amino-3-penten-2-one) is significantly more stable than the keto-amine tautomer by over 10 kcal/mol.[15] This large energy difference confirms that the equilibrium lies almost entirely on the side of the enamine, which is in excellent agreement with experimental observations.
| Tautomer | Relative Gibbs Free Energy (ΔG) | Key Structural Feature |
| 4-Aminopentan-2-one | 0 kcal/mol (Reference) | Saturated Cα-Cβ bond |
| 4-Amino-3-penten-2-one | < -10 kcal/mol | Planar, conjugated system with N-H···O hydrogen bond (distance ~1.8-2.0 Å) |
Implications for Drug Development and Chemical Synthesis
The fixed tautomeric preference of β-enaminones is not merely a chemical curiosity; it is a critical design element in medicinal chemistry and a controlling factor in chemical synthesis.
-
Molecular Recognition and Binding: The stable enamine tautomer presents a rigid, planar scaffold with a specific arrangement of hydrogen bond donors (N-H) and acceptors (C=O). This defined geometry is crucial for precise binding to biological targets like enzymes or receptors. The keto-amine form, were it to exist, would have a completely different shape and hydrogen bonding profile, leading to a loss of biological activity.
-
Pharmacokinetic Properties: The intramolecular hydrogen bond masks the polar N-H and C=O groups, increasing the molecule's lipophilicity compared to its hypothetical keto-amine counterpart. This can significantly impact properties like membrane permeability and oral bioavailability.
-
Chemical Reactivity: The enamine system behaves as a "vinylogous amide." The nitrogen lone pair delocalizes into the π-system, rendering the β-carbon nucleophilic.[9] This is in stark contrast to the α-carbon nucleophilicity of a typical ketone enolate. This altered reactivity profile must be considered when designing synthetic routes or predicting metabolic pathways.
Conclusion
The tautomerism between 4-aminopentan-2-one and 4-amino-3-penten-2-one provides a compelling case study in which fundamental principles of electronic structure dictate macroscopic chemical reality. The powerful combination of π-conjugation and intramolecular hydrogen bonding overwhelmingly stabilizes the 4-amino-3-penten-2-one enamine tautomer, effectively locking the system into a single, predictable form. For researchers in drug discovery and chemical synthesis, this is a critical insight. A comprehensive characterization, leveraging the complementary strengths of NMR and IR spectroscopy and validated by computational chemistry, is essential for understanding the structure, reactivity, and biological potential of this important class of molecules. This multi-faceted analytical approach ensures the scientific integrity required for the development of novel therapeutics and advanced chemical entities.
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Darugar, V., et al. (2021). Molecular structure, intramolecular hydrogen bond strength, vibrational assignment, and spectroscopic insight of 4-phenylamino-3-penten-2-one. Journal of Molecular Structure. Retrieved February 21, 2026, from [Link][7]
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ResearchGate. (2015). Imine-enamine tautomerism in bicyclic systems in gas phase and solution: A computational study. Retrieved February 21, 2026, from [Link]
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Boubaker, T., et al. (2007). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. Journal of Molecular Structure: THEOCHEM. Retrieved February 21, 2026, from [Link][15]
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Laurella, S., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry. Retrieved February 21, 2026, from [Link][11]
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Thermodynamic stability of acyclic beta-amino ketones
An In-Depth Technical Guide to the Thermodynamic Stability of Acyclic β-Amino Ketones
Abstract
β-Amino ketones are a cornerstone structural motif in modern medicinal chemistry and organic synthesis, prevalent in numerous natural products and pharmaceutical agents.[1] Their chemical behavior, reactivity, and biological activity are intrinsically linked to their three-dimensional structure. This technical guide provides a comprehensive exploration of the factors governing the thermodynamic stability of acyclic β-amino ketones. We will dissect the core principles of conformational isomerism, delve into the dominant role of intramolecular hydrogen bonding, and analyze the nuanced influence of structural substituents. This document is designed for researchers, scientists, and drug development professionals, offering not just established knowledge but also the causal logic behind experimental design and data interpretation, grounded in field-proven insights.
Part 1: Foundational Principles of Acyclic Conformational Analysis
To comprehend the stability of a complex molecule like a β-amino ketone, we must first revisit the fundamentals of conformational analysis in simpler acyclic systems. Molecules are not static entities; they are in constant motion, with rotation occurring around single (σ) bonds. However, this rotation is not entirely free, as certain spatial arrangements are more energetically favorable than others.[2]
The rotation around a central C-C bond, as exemplified by butane, gives rise to distinct conformers. Staggered conformations, where substituents are maximally separated, represent energy minima, while eclipsed conformations, where substituents are aligned, are energy maxima due to torsional strain.[3] The staggered conformers are further classified:
-
Anti-periplanar (Anti): The two largest substituents are positioned 180° apart. This is typically the most stable conformer, minimizing both torsional and steric strain.[3]
-
Synclinal (Gauche): The two largest substituents are 60° apart. This conformer is generally higher in energy than the anti due to steric hindrance, a repulsive interaction known as a gauche interaction.[3]
The relative stability of these conformers is dictated by a delicate balance of several forces:
-
Torsional Strain: The repulsion between bonding electron pairs of adjacent atoms in an eclipsed conformation.
-
Steric Strain (van der Waals Repulsion): Repulsive forces that occur when non-bonded atoms or groups are forced into close proximity, occupying the same volume of space.[3]
-
Dipole-Dipole Interactions: Electrostatic interactions between polar bonds, which can be either stabilizing or destabilizing depending on their relative orientation.[2]
-
Hyperconjugation (Stereoelectronic Effects): A stabilizing interaction involving the delocalization of electrons from a filled bonding orbital (e.g., σC-H) to an adjacent empty antibonding orbital (e.g., σC-F). This effect is particularly important in explaining the "gauche effect," where a gauche conformation is unexpectedly more stable than the anti.[4] This occurs when highly electronegative substituents are present, as the σ orbital of the C-X bond (where X is electronegative) is a good electron acceptor.[4][5]
Part 2: The Predominant Stabilizing Force: The Pseudo-Six-Membered Ring
In acyclic β-amino ketones containing a primary (NH₂) or secondary (NHR) amine, the most significant factor dictating thermodynamic stability is the formation of an intramolecular hydrogen bond (IMHB) . This interaction creates a highly favorable pseudo-six-membered ring, which locks the molecule into a specific, low-energy conformation. The hydrogen bond forms between the lone pair of the carbonyl oxygen and a proton on the β-amino group (N-H···O=C).
This cyclic arrangement is energetically favored due to the inherent stability of six-membered rings, which possess minimal angle and torsional strain. The equilibrium between the open-chain (non-bonded) conformers and the dominant hydrogen-bonded state heavily favors the latter. Theoretical studies on related systems, such as β-amino acids and amino-alcohols, confirm that such intramolecular hydrogen bonds play a crucial role in their conformational stability.[6][7]
Caption: Conformational equilibrium in β-amino ketones.
Part 3: Methodologies for Probing Conformational Stability
A multi-faceted approach combining spectroscopic and computational techniques is essential for a robust analysis of the conformational landscape of β-amino ketones. Each method provides a unique piece of the puzzle, and their synergy creates a self-validating system.
Spectroscopic Analysis
Spectroscopy provides direct experimental evidence of molecular structure and bonding.
NMR is arguably the most powerful tool for conformational analysis in solution.[8]
-
¹H NMR Chemical Shifts & Coupling Constants:
-
Causality: The formation of the N-H···O=C hydrogen bond significantly impacts the electronic environment of nearby protons. The N-H proton becomes deshielded and shifts downfield due to its involvement in the bond. Protons on carbons alpha to the carbonyl (α-protons) also experience characteristic deshielding, typically appearing in the 2.1–2.6 ppm range.[9] The magnitude of the vicinal coupling constant (³J) between protons on the Cα-Cβ bond can provide geometric information via the Karplus equation, helping to deduce the dihedral angle and thus the preferred conformation.
-
-
Variable-Temperature (VT) NMR Protocol:
-
Purpose: To quantify the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) governing the equilibrium between different conformers.[10]
-
Methodology:
-
Sample Preparation: Prepare a solution of the β-amino ketone in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) that will not freeze or boil over the desired temperature range.
-
Data Acquisition: Record a series of ¹H NMR spectra at various temperatures (e.g., from 223 K to 323 K in 10 K increments).
-
Signal Integration: At each temperature, carefully integrate the signals corresponding to at least two distinct conformers (e.g., the hydrogen-bonded and a non-bonded species).
-
Equilibrium Constant (Keq) Calculation: Calculate Keq at each temperature from the ratio of the integrated areas of the conformer populations.
-
Van't Hoff Analysis: Plot ln(Keq) versus 1/T. The slope of the resulting line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant. This allows for the direct determination of the enthalpic and entropic contributions to the conformational stability.[10]
-
-
IR spectroscopy is highly sensitive to changes in bond vibrational frequencies, making it ideal for detecting hydrogen bonding.[11][12]
-
Causality: When a carbonyl group (C=O) and an amine group (N-H) participate in a hydrogen bond, their respective bond strengths are slightly weakened. This results in a characteristic shift to lower frequency (a "red-shift") for both the C=O and N-H stretching vibrations in the IR spectrum. A free C=O stretch in a ketone typically appears around 1715 cm⁻¹, while a hydrogen-bonded one may appear at 1690-1700 cm⁻¹.[12]
-
Protocol to Differentiate Intra- vs. Intermolecular H-Bonding:
-
Purpose: To confirm that the observed hydrogen bond is indeed intramolecular.
-
Methodology:
-
Prepare a Stock Solution: Dissolve the compound in a non-polar solvent (e.g., CCl₄) at a relatively high concentration (e.g., 0.1 M).
-
Acquire Spectra at Various Dilutions: Record the IR spectrum of the stock solution. Then, perform a series of dilutions (e.g., 0.05 M, 0.01 M, 0.001 M) and record a spectrum for each.
-
Analyze Spectral Changes: If the hydrogen bond is intermolecular , the relative intensity of the H-bonded band will decrease upon dilution as the molecules are moved further apart. If the hydrogen bond is intramolecular , the relative intensity of the H-bonded band will remain constant regardless of concentration, as the interaction is contained within a single molecule.
-
-
Computational Chemistry Workflow
Computational modeling provides invaluable insight into the geometries and relative energies of conformers that may be difficult to isolate or characterize experimentally.[6][13]
Caption: A typical computational workflow for conformational analysis.
-
Workflow Protocol:
-
Initial Structure Generation: Build the 3D structure of the β-amino ketone.
-
Conformational Search: Perform a systematic or stochastic search of the conformational space to identify all potential low-energy minima. This is often done using a computationally inexpensive method like molecular mechanics.
-
Geometry Optimization and Frequency Calculation: Take the unique conformers from the search and optimize their geometries using a more robust method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).[13] A frequency calculation must be performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).
-
Energy Refinement (Optional): For higher accuracy, single-point energy calculations can be performed on the optimized geometries using an even higher level of theory or a larger basis set.
-
Analysis: Compare the final free energies (ΔG) of all stable conformers to determine their relative populations and identify the global minimum energy structure, which corresponds to the most thermodynamically stable conformer.
-
Part 4: The Impact of Structural Variation: Substituent Effects
The thermodynamic stability of the preferred hydrogen-bonded conformer can be fine-tuned by altering the substitution pattern on the acyclic backbone and the nitrogen atom.
Backbone Substituents and the Thorpe-Ingold Effect
Placing substituents, particularly alkyl groups, on the carbon chain between the amine and ketone functionalities can have a profound impact on the conformational equilibrium.
-
The Thorpe-Ingold (gem-Dialkyl) Effect: This classical physical organic concept states that introducing geminal dialkyl groups on a carbon chain increases the rate and favors the equilibrium of cyclization reactions.[14][15][16] The rationale is twofold:
-
Angle Compression: The sterically demanding gem-dialkyl groups increase the bond angle between them (e.g., C-C(Me)₂-C > 109.5°). To compensate, the internal bond angle of the chain is compressed, bringing the reactive termini (in our case, the N-H and C=O groups) closer together.[16]
-
Reduced Conformational Freedom: The bulky groups restrict rotation around the C-C bonds, reducing the entropic penalty of forming the ordered, cyclic state. The molecule is effectively "pre-organized" into a conformation conducive to forming the intramolecular hydrogen bond.[16][17]
-
Therefore, adding gem-dimethyl groups at the α- or β-position is predicted to increase the stability and population of the pseudo-six-membered ring conformer.
| Substituent Position | Substituent Type | Expected Effect on H-Bonded Conformer Stability | Rationale |
| α- or β-carbon | gem-dimethyl | Significant Increase | Thorpe-Ingold Effect: Angle compression and reduced conformational freedom pre-organize the molecule for IMHB.[14][16] |
| α- or β-carbon | single methyl | Moderate Increase | Increased steric interactions in open-chain conformers favor the more compact, hydrogen-bonded state. |
| α- or β-carbon | Electronegative (e.g., F) | Potential Increase | Gauche effect may favor a folded conformation, bringing the functional groups into proximity.[5][18] |
N-Substituent Effects
The nature of the group(s) attached to the nitrogen atom directly modulates the hydrogen bond.
-
Amine Class: The ability to form the stabilizing IMHB is limited to primary (R-NH₂) and secondary (R-NHR') amines, as they possess the necessary hydrogen atom to act as a donor. Tertiary amines (R-NR'R'') cannot form this hydrogen bond and will exhibit significantly different conformational preferences, governed primarily by sterics and dipole repulsion.
-
Electronic Effects: Electron-donating groups (e.g., alkyl) on the nitrogen increase the basicity of the amine but can also increase steric hindrance. Electron-withdrawing groups (e.g., acyl, Boc) decrease the basicity of the nitrogen and the acidity of the N-H proton, generally weakening the hydrogen bond.
-
Steric Effects: Large, bulky substituents on the nitrogen (e.g., N-benzyl, N-isopropyl) can sterically clash with the rest of the molecule, potentially destabilizing the planar six-membered ring and favoring a less-ordered open-chain conformation.
Conclusion
The thermodynamic stability of acyclic β-amino ketones is not governed by simple steric considerations but is instead dominated by the formation of a robust, pseudo-six-membered ring stabilized by an intramolecular N-H···O=C hydrogen bond. This conformational preference can be further enhanced through strategic placement of backbone substituents, which leverage the Thorpe-Ingold effect to pre-organize the molecule into a favorable geometry.
A synergistic application of high-resolution NMR spectroscopy, concentration-dependent IR analysis, and DFT-based computational modeling provides a powerful and self-validating toolkit for the comprehensive characterization of these systems. Understanding and controlling the conformational landscape of β-amino ketones is paramount for professionals in drug development, as molecular shape is a critical determinant of binding affinity, metabolic stability[19], and overall biological function.
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Thiehoff, C., Holland, M. C., Daniliuc, C., Houk, K. N., & Gilmour, R. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?. Chemical Science, 6(7), 3965-3970. [Link]
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Liu, T., et al. (2015). Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. ACS Combinatorial Science, 17(10), 577-584. [Link]
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Jankowska, J., & Mlynarski, J. (2000). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Tetrahedron Letters, 41(10), 1559-1562. [Link]
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El Glaoui, M., et al. (2022). A Newly Synthesized β-amino-α, β-unsaturated Ketone Derivative of β-himachalene: Structural, NBO, NLO, and Molecular Docking. Biointerface Research in Applied Chemistry, 13(1), 83. [Link]
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Cromwell, N. H., & McMaster, M. C. (1967). Effect of β Substituents on the Reactions of Amines with α-Bromo-α,β-unsaturated Ketones. The Journal of Organic Chemistry, 32(7), 2145-2149. [Link]
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Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5(4), 122-131. [Link]
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Zhang, H., et al. (2023). Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a β-Enamino Ester. Molecules, 28(16), 5988. [Link]
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Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3564. [Link]
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Montaudo, G., & Finocchiaro, P. (1972). Conformational analysis by lanthanide induced shifts. I. Applications to .alpha.,.beta.-unsaturated aldehydes, ketones, esters, and amides. Journal of the American Chemical Society, 94(19), 6745-6750. [Link]
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Gellman, S. H., et al. (1998). Substituent Effect on Intramolecular Hydrogen Bonding in beta-Amino Acid-Containing Polyamides. The Journal of Organic Chemistry, 63(20), 7248-7256. [Link]
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El-Sayed, N. N. E., et al. (2022). Recent progress in the chemistry of b- aminoketones. RSC Advances. [Link]
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Rahman, M. M., et al. (2021). Synthesis of Novel β-amino Ketone by Aza-Michael Reaction of Aniline with Chalcone Derivatives and Computational Study. Conference: International Conference on The Role of Science and Technology towards 4IR. [Link]
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Daura, X., & van Gunsteren, W. F. (2006). Thermodynamic stability of beta-peptide helices and the role of cyclic residues. Journal of the American Chemical Society, 128(45), 14458-14459. [Link]
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Luo, L., et al. (2013). Synthesis of novel β-amino ketones containing a p-aminobenzoic acid moiety and evaluation of their antidiabetic activities. Science China Chemistry, 56(5), 656-667. [Link]
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Wijewardena, V., et al. (2021). Computational Analysis of a Prebiotic Amino Acid Synthesis with Reference to Extant Codon–Amino Acid Relationships. Life, 11(12), 1339. [Link]
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Della Sala, G., et al. (2020). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers, 7(1), 81-91. [Link]
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(R)- and (S)-4-Aminopentan-2-one Hydrochloride: Chiral Building Blocks for Next-Gen Heterocycles
This is a comprehensive technical guide on (R)- and (S)-4-aminopentan-2-one hydrochloride , designed for researchers and drug development professionals.
Executive Summary
The synthesis of complex pharmaceutical architectures often hinges on the availability of robust, enantiopure aliphatic building blocks. 4-aminopentan-2-one hydrochloride (CAS: 1315051-86-5 for the (R)-isomer) represents a critical class of
This guide addresses the primary challenge associated with this molecule: instability of the free base . We provide a validated, enantioselective synthetic route using Ellman’s Sulfinimine chemistry , ensuring high optical purity (>98% ee) and stability through immediate salt formation.
Chemical Profile & Critical Stability Data
The free base of 4-aminopentan-2-one is thermodynamically unstable.[1] Upon neutralization, the primary amine at C4 undergoes rapid intramolecular nucleophilic attack on the C2 ketone, leading to dehydration and the formation of volatile dihydropyrroles or polymerization.
Key Property Table
| Property | Specification | Notes |
| IUPAC Name | 4-aminopentan-2-one hydrochloride | |
| CAS (Racemic) | 19010-87-8 | Common starting material for resolutions.[1] |
| CAS ((R)-Isomer) | 1315051-86-5 | The pharmacologically active scaffold for many kinase inhibitors.[1] |
| CAS ((S)-Isomer) | Enantiomer of 1315051-86-5 | Often custom-synthesized.[1] |
| Molecular Weight | 137.61 g/mol | HCl Salt |
| Appearance | White to off-white hygroscopic solid | Must be stored under Argon/Nitrogen.[1] |
| Solubility | Water, Methanol, DMSO | Insoluble in Et₂O, Hexanes (useful for precipitation). |
| Stability | Critical: Store at -20°C. | Free base |
Degradation Mechanism
The following diagram illustrates the "self-destruct" mechanism of the free base, necessitating the use of the hydrochloride salt.
Figure 1: Instability pathway of the free base.[1] The hydrochloride salt blocks the nucleophilic amine, preventing cyclization.
Validated Synthetic Protocol: The Ellman Route
While classical resolution of the racemate is possible, it is low-yielding (max 50%).[1] The Ellman Sulfinimine approach is the industry standard for generating high-enantiomeric excess (ee) amines.[1] This protocol describes the synthesis of the (S)-isomer ; use (S)-tert-butanesulfinamide to access the (R)-isomer.[1]
Reagents & Materials
-
Substrate: Acetaldehyde (freshly distilled).
-
Chiral Auxiliary: (R)-(+)-tert-Butanesulfinamide (for (S)-amine product).[1]
-
Nucleophile: Acetone (Lithium Enolate generated in situ).
-
Deprotection: 4M HCl in Dioxane.
Step-by-Step Methodology
Phase 1: Formation of the Chiral Sulfinimine
-
Setup: In a flame-dried flask under
, dissolve (R)-tert-butanesulfinamide (1.0 eq) in anhydrous . -
Condensation: Add
(2.0 eq) followed by Acetaldehyde (1.1 eq). Stir at RT for 12 hours.[1][2] -
Workup: Quench with brine. Filter the titanium salts through Celite. Dry organic layer (
) and concentrate. -
Result: (R,E)-N-ethylidene-2-methylpropane-2-sulfinamide.[1]
Phase 2: Diastereoselective Mannich-Type Addition
-
Enolate Generation: In a separate flask, cool anhydrous THF to -78°C. Add LDA (1.1 eq). Dropwise add Acetone (1.0 eq) to generate the kinetic enolate. Stir for 30 min.
-
Addition: Dissolve the Sulfinimine from Phase 1 in THF and add dropwise to the enolate solution at -78°C.
-
Mechanism: The reaction proceeds via a Zimmerman-Traxler transition state, directing the addition to the Re-face of the imine.[1]
-
Quench: After 2 hours, quench with saturated
while still cold. Extract with EtOAc.[1]
Phase 3: Deprotection & Salt Formation (Critical)
-
Hydrolysis: Dissolve the intermediate sulfinamide in MeOH.
-
Acidification: Add 4M HCl in Dioxane (4.0 eq). Stir at RT for 1 hour. The byproduct is volatile
and tert-butyl chloride/alcohol.[1] -
Isolation: Concentrate the solvent in vacuo. Do not neutralize.
-
Precipitation: Triturate the residue with cold Diethyl Ether (
) or Hexanes. The product, (S)-4-aminopentan-2-one HCl , will precipitate as a white solid.[1] -
Filtration: Filter under Argon to avoid moisture absorption.
Figure 2: The Ellman Sulfinimine route guarantees high optical purity and avoids free-base isolation.
Applications in Drug Discovery
A. Paal-Knorr Pyrrole Synthesis
The most direct application of 4-aminopentan-2-one is in the synthesis of 1,2,4-trisubstituted pyrroles .[1] By reacting the HCl salt with a 1,4-dicarbonyl compound (or equivalent) in the presence of a base (NaOAc), the pyrrole ring is formed.
-
Relevance: Used in the synthesis of HMG-CoA reductase inhibitors (Atorvastatin analogs) and specific kinase inhibitors where the pyrrole core is essential for ATP binding.
B. Asymmetric Reductive Amination
The ketone moiety allows for a second reductive amination or Grignard addition, converting the molecule into chiral 1,3-diamines or 1,3-amino alcohols .[1]
-
Target Class: These motifs are ubiquitous in Protease Inhibitors (e.g., HIV, HCV) and PCSK9 inhibitors (pyridone analogs).
C. Heterocyclic Annulation
Reaction with hydrazine derivatives yields diazepines , a scaffold often explored for CNS activity (anxiolytics).
Analytical Characterization
To validate the integrity of your building block, the following analytical parameters must be met:
-
H NMR (DMSO-d
): -
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine.
-
Note: The HCl salt must be neutralized in situ or immediately before injection to observe the peaks, but rapid injection is required to avoid cyclization on the column.
-
References
-
Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[1] Accounts of Chemical Research, 2002. Link
-
BenchChem Technical Data. "5-Aminopentan-2-one: A Versatile Intermediate in Chemical Synthesis."[1] BenchChem, 2025.[3] Link
-
PubChem Compound Summary. "4-Aminopentan-2-one."[1][4] National Center for Biotechnology Information, 2026. Link
-
CymitQuimica. "(R)-4-Aminopentan-2-one hydrochloride Product Page." CymitQuimica Catalog, 2026. Link
-
Trost, B. M., et al. "Direct Catalytic Asymmetric Mannich-type Reactions."[1] Journal of the American Chemical Society, 2006. Link
Sources
Methodological & Application
Application Note: High-Efficiency Paal-Knorr Pyrrole Synthesis Using 4-Aminopentan-2-one HCl
Executive Summary
This application note details the protocol for utilizing 4-aminopentan-2-one hydrochloride (CAS: 18920-74-6) as the nitrogen source in the Paal-Knorr pyrrole synthesis. While the Paal-Knorr reaction is the gold standard for synthesizing 2,5-substituted pyrroles, the use of
This guide addresses the specific requirement of neutralizing the hydrochloride salt in situ to prevent the rapid self-condensation (dimerization) typical of free amino ketones, while maintaining sufficient acidity to catalyze the dehydration steps required for aromatization. The resulting N-substituted pyrroles contain a valuable ketone side-chain, serving as a versatile handle for subsequent reductive amination or Grignard additions in medicinal chemistry workflows.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
The Challenge of Amino Ketone Precursors
4-aminopentan-2-one is a bifunctional molecule containing a nucleophilic primary amine and an electrophilic ketone. As a free base, it is prone to intermolecular Schiff base formation, leading to polymerization or dimerization into dihydropyrazines.
-
Solution: The compound is supplied as the HCl salt to ensure shelf stability.
-
Process Implication: The synthesis must employ a "buffered release" strategy where the amine is liberated in the presence of the 1,4-dicarbonyl substrate.
Mechanistic Pathway
The reaction follows the classic Paal-Knorr mechanism but requires careful pH modulation.
-
Neutralization: Sodium acetate (NaOAc) acts as a buffer, deprotonating the ammonium salt (
) to generate the reactive free amine ( ). -
Nucleophilic Attack: The amine attacks one carbonyl of the 1,4-diketone (e.g., 2,5-hexanedione).
-
Cyclization: The resulting hemiaminal cyclizes to the second carbonyl.
-
Aromatization: Two dehydration events occur. This step is acid-catalyzed; therefore, complete neutralization of the system (pH > 7) can stall the reaction at the intermediate stage.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical role of the buffer and the risk of dimerization if the amine is released without the dicarbonyl partner.
Experimental Protocols
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 2,5-Hexanedione | 114.14 | 1.0 | 1,4-Dicarbonyl Substrate |
| 4-Aminopentan-2-one HCl | 137.61 | 1.1 - 1.2 | Amine Source |
| Sodium Acetate (anhydrous) | 82.03 | 1.2 - 1.5 | Buffer / Base |
| Ethanol (95% or abs.) | - | Solvent (10 vol) | Green Solvent |
| Acetic Acid (Optional) | 60.05 | 0.1 (cat.) | Catalyst (if reaction stalls) |
Protocol A: Thermal Condensation (Standard)
Best for scale-up and standard laboratory synthesis.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,5-hexanedione (1.0 equiv) in Ethanol (concentration ~0.5 M).
-
Amine Addition: Add 4-aminopentan-2-one HCl (1.2 equiv) directly to the flask. The salt may not dissolve completely at room temperature.
-
Buffering: Add Sodium Acetate (1.2 equiv) in a single portion.
-
Note: The solution may become slightly cloudy as NaCl precipitates.
-
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). Stain with Vanillin or p-Anisaldehyde (pyrroles turn pink/purple). Look for the disappearance of the diketone.
-
-
Workup:
-
Purification: Purify via silica gel flash chromatography. The N-substituted pyrrole is typically less polar than the starting amine salt but may be close to the diketone.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for rapid library generation or difficult substrates.
Step-by-Step Procedure:
-
Loading: In a 10 mL microwave vial, combine 2,5-hexanedione (1.0 mmol), 4-aminopentan-2-one HCl (1.2 mmol), and Sodium Acetate (1.5 mmol).
-
Solvent: Add Ethanol (2 mL) and a drop of Acetic Acid.
-
Irradiation: Seal the vial and irradiate at
for 10–20 minutes (Dynamic mode, high absorption). -
Workup: Dilute with diethyl ether, filter off inorganic salts, and concentrate.
Critical Optimization & Troubleshooting
The "Goldilocks" pH Zone
The success of this reaction hinges on pH control.
-
Too Acidic (pH < 3): The amine remains protonated (
) and cannot attack the carbonyl. The reaction will stall. -
Too Basic (pH > 8): The dehydration step (hemiaminal
enamine) is acid-catalyzed and will slow down. Furthermore, the free amino ketone may self-condense. -
The Fix: Use Sodium Acetate. It buffers the HCl released from the amine salt, creating an acetic acid/acetate buffer system (
), which is ideal for Paal-Knorr.
Handling Steric Hindrance
4-aminopentan-2-one has a methyl group at the
-
Impact: Reaction times may be longer than standard Paal-Knorr literature suggests.
-
Mitigation: If conversion is low after 6 hours, add 5 mol% p-Toluenesulfonic acid (pTSA) to push the dehydration steps.
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the buffering step and decision logic for incomplete reactions.
References
-
Amarnath, V., et al. (1991).[4] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 56(24), 6924–6931.
-
Banik, B. K., et al. (2000). "Microwave-Assisted Solid Phase Synthesis of Pyrroles." Tetrahedron Letters, 41(34), 6551–6554.
-
Sigma-Aldrich. "4-Amino-2-pentanone hydrochloride Product Specification." Merck KGaA.
- Pilato, M. L., et al. (2011). "Paal-Knorr Synthesis of Pyrroles: A Green Approach." Green Chemistry Letters and Reviews, 4(1), 49-55.
Sources
Troubleshooting & Optimization
Preventing cyclization of 4-aminopentan-2-one free base
Topic: Preventing Cyclization of 4-Aminopentan-2-one Free Base
Document ID: TSC-ORG-4AP2-001 Status: Active / Critical Audience: Synthetic Chemists, Process Development Scientists
Executive Summary: The Thermodynamic Reality
Do not attempt to store 4-aminopentan-2-one as a free base.
If you have isolated the free base as a neat oil or in solution and are observing degradation, this is not a purity issue; it is a thermodynamic inevitability.
4-aminopentan-2-one (
The Solution: You must treat the free base as a transient intermediate. It should only be generated in situ or immediately prior to use from its stable salt form (Hydrochloride or Oxalate).
The Mechanism: Why It Fails
Understanding the enemy is the first step to defeating it. The cyclization is driven by the nucleophilic attack of the amine lone pair onto the carbonyl carbon.
Pathway Analysis
-
Nucleophilic Attack: The amine (C4) attacks the ketone (C2).
-
Hemiaminal Formation: A metastable hydroxy-pyrrolidine intermediate forms.
-
Dehydration: Loss of water drives the equilibrium irreversibly toward the cyclic imine (Schiff base).
Figure 1: The 5-Exo-Trig cyclization pathway.[1][2][3] The reaction is entropically driven and autocatalytic in the presence of trace acid or heat.
Troubleshooting Guides
Scenario A: "I need to use the free base for a reaction (e.g., Reductive Amination)."
Issue: You cannot use the HCl salt directly because the amine is protonated and non-nucleophilic. Solution: Use the "Just-in-Time" Liberation Protocol .
Protocol: In-Situ Neutralization
Use this method when the subsequent reaction is compatible with inorganic salts.
-
Dissolve: Suspend 4-aminopentan-2-one HCl salt in the reaction solvent (e.g., Methanol, DCM).
-
Chill: Cool the mixture to 0°C . Low temperature kinetically slows the cyclization.
-
Neutralize: Add exactly 1.0 equivalent of a non-nucleophilic base (e.g., Triethylamine, DIPEA, or KOtBu).
-
Note: Avoid excess base, as basicity promotes the dehydration step of the cyclization.
-
-
React Immediately: Add your electrophile (aldehyde, alkyl halide) within 60 seconds of neutralization.
-
Scavenge: If water is a byproduct of your desired reaction, add molecular sieves (3Å or 4Å) to prevent hydrolysis/equilibrium shifts.
Scenario B: "I need to isolate the free base for analysis."
Issue: The sample degrades during rotary evaporation. Solution: Do not isolate. Perform analysis on the salt or the derivatized product.
-
For NMR: Dissolve the HCl salt in DMSO-d6 or D2O with 1 eq of NaOD (in situ neutralization in the NMR tube). Run immediately.
-
For Mass Spec: The salt ionizes perfectly; isolation is unnecessary.
Scenario C: "My reaction requires strictly anhydrous, salt-free conditions."
Issue: In-situ neutralization leaves ammonium salts in the flask. Solution: Use the Biphasic Extraction-Reaction Loop .
Protocol: The Cold Biphasic Trap
-
Prepare Phases:
-
Phase A (Aqueous): Dissolve 4-aminopentan-2-one HCl in minimal water at 0°C.
-
Phase B (Organic): Dissolve your electrophile (reaction partner) in DCM or Ether at 0°C.
-
-
Liberate: Add Phase B to a separatory funnel. Add Phase A.
-
Trigger: Add cold saturated NaHCO₃ or NaOH (aq) to the funnel.
-
Extract: Shake vigorously for 30 seconds. The free base partitions into the organic layer and immediately encounters the electrophile.
-
Separate: Drain the organic layer directly into a flask containing a drying agent (MgSO₄) and stir.
Comparative Stability Data
The following table illustrates the half-life (
| State | Solvent | Temperature | Estimated | Status |
| HCl Salt | Solid | 25°C | > 2 Years | Stable |
| Free Base | Neat (Oil) | 25°C | < 1 Hour | Critical |
| Free Base | Neat (Oil) | -20°C | 6-12 Hours | Unstable |
| Free Base | Dilute DCM | 25°C | 2-4 Hours | Poor |
| Free Base | Dilute DCM | -78°C | > 24 Hours | Manageable |
Workflow Visualization: The "Safe Path"
This diagram outlines the only validated workflows for handling this compound without degradation.
Figure 2: Decision matrix for handling
Frequently Asked Questions (FAQ)
Q: Can I use a protecting group to stabilize the free base? A: Yes, but then it is no longer a free base. Converting the amine to a Boc-carbamate or Cbz-carbamate completely prevents cyclization because the lone pair on the nitrogen is delocalized into the carbamate carbonyl. This is the recommended storage form if you cannot store the HCl salt.
Q: Does concentration affect the cyclization rate? A: Minimally. Because the reaction is intramolecular (unimolecular kinetics), dilution does not significantly retard the cyclization rate, although it does prevent intermolecular polymerization.
Q: I see a peak at
Q: Can I reverse the cyclization? A: In theory, acid hydrolysis (aqueous HCl) can reopen the ring to reform the amino-ketone salt. However, the equilibrium heavily favors the ring. You would need to heat it in strong acid and then rapidly trap it, which is inefficient. It is better to prevent cyclization than to reverse it.
References
-
Baldwin, J. E. (1976).[2][3][4] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736.
-
Hofmann, T., & Schieberle, P. (1998).[5] 2-Acetyl-1-pyrroline: The Key Aroma Compound of Rice. Journal of Agricultural and Food Chemistry, 46(6), 2270–2277.[5] (Discusses the spontaneous cyclization of similar
-amino carbonyls). -
Organic Chemistry Portal. (n.d.). Synthesis of 1-Pyrrolines. (General methodologies confirming the favorability of cyclic imines).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Heterocycle Synthesis and thermodynamic stability of 5-membered rings).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]
Technical Support Center: Handling 4-Aminopentan-2-one Hydrochloride
Part 1: The Core Directive (Executive Summary)
The Enemy is Moisture.
4-Aminopentan-2-one hydrochloride (CAS: 18920-74-6 / Free base: 19010-87-8) is a
Why this matters:
-
Stoichiometric Drift: Water absorption changes the effective molecular weight, leading to under-loading in reactions.
-
Physical State Change: The salt transitions from a crystalline solid to a sticky gum (deliquescence), making transfer impossible.
-
Degradation Risk: In solution (even a micro-layer of absorbed water), the local pH can fluctuate, potentially allowing the amine to deprotonate partially and attack the ketone, leading to irreversible cyclization.
Part 2: Technical Support Modules
Module 1: Intake & Storage (The First Line of Defense)
Q: I just received my shipment. How should I store it?
A: Do not store this compound on a standard chemical shelf. The manufacturer's packaging is often insufficient for long-term humidity protection once the seal is broken.
The "Double-Barrier" Protocol:
-
Primary Container: Keep the original amber glass bottle. Ensure the cap liner is Teflon (PTFE) or polyethylene, not paper-based.
-
Secondary Containment: Place the bottle inside a vacuum desiccator or a secondary jar containing Drierite™ (CaSO₄) or Silica Gel packets.
-
Temperature: Store at -20°C .
-
Critical Note: You must allow the bottle to warm to room temperature inside the desiccator before opening. Opening a cold bottle in a warm lab causes immediate condensation on the solid, ruining the sample instantly.
-
Storage Tier Table:
| Storage Method | Suitability | Risk Level | Notes |
| Glovebox (Ar/N₂) | Ideal | None | Best for long-term viability. |
| Desiccator (-20°C) | Recommended | Low | Must warm to RT before opening. |
| Standard Fridge (4°C) | Risky | Medium | Humidity in fridges is high; secondary containment is mandatory. |
| Ambient Shelf | Prohibited | High | Will deliquesce (turn to oil) within days/weeks. |
Module 2: Weighing & Dispensing (The Common Failure Point)
Q: Every time I weigh it, the powder gets sticky on the spatula. How do I prevent this?
A: The "stickiness" is the formation of a hydrate layer on the crystal surface. You are likely weighing in ambient air.
The "Difference Weighing" Protocol: Do not use a spatula to transfer small amounts repeatedly. Instead:
-
Prepare: Bring the bottle to room temperature in a desiccator.
-
Tare: Place the entire capped bottle on the balance. Tare (Zero) the balance.
-
Dispense:
-
Take the bottle to your reaction vessel (or glove bag).
-
Pour or tap the approximate amount directly into the vessel.
-
Do not return unused powder to the stock bottle if it has touched a spatula.
-
-
Measure: Return the capped bottle to the balance. The negative value displayed is the exact mass transferred.
Scientific Rationale: This minimizes the time the bulk stock is exposed to atmospheric moisture.[1] The stock bottle remains closed during the actual reading of the weight.
Module 3: Recovery & Drying (Troubleshooting)
Q: My sample has clumped together or looks wet. Can I save it?
A: It depends on the severity. See the decision matrix below.
Scenario A: Mild Clumping (Reversible)
-
Diagnosis: Surface adsorption of water.
-
Solution: Dry in a vacuum oven or desiccator.
-
Agent: Phosphorus Pentoxide (P₂O₅) is superior to silica for amines.
-
Conditions: Room Temperature (25°C) under high vacuum (< 5 mbar) for 24 hours.
-
Warning: Do not heat above 45-50°C.
-aminoketones are thermally sensitive; excess heat can drive the cyclization to pyrrolines even in the salt form.
-
Scenario B: Deliquescence (Turned to Oil/Goo)
-
Diagnosis: The crystal lattice has dissolved in absorbed water.
-
Solution: Trituration (Precipitation).
-
Dissolve the "goo" in a minimum amount of dry Ethanol or Methanol .
-
Add a large excess of cold, dry Diethyl Ether or Hexane .
-
The amine salt should precipitate out as a white solid.
-
Filter rapidly under Argon/Nitrogen.
-
Part 3: Visualization & Logic
Workflow 1: The "Safe Path" for Handling
This diagram illustrates the mandatory environmental controls to prevent degradation.
Caption: Figure 1. Thermal equilibration and humidity control are the critical control points (CCPs) in the handling workflow.
Workflow 2: Recovery Decision Tree
Use this logic when encountering compromised samples.
Caption: Figure 2. Recovery protocols based on the physical state of the salt.
Part 4: FAQs (Field Scenarios)
Q: Can I dry this compound in an oven at 100°C? A: NO. While inorganic salts (like NaCl) can handle this, 4-aminopentan-2-one is an organic building block. High heat can cause the amine salt to dissociate slightly or provide enough energy for the amine to attack the ketone carbonyl, forming 2,5,5-trimethyl-1-pyrroline (or related isomers). Keep drying temperatures below 45°C and rely on vacuum rather than heat.
Q: I need to use this in a reaction with Triethylamine (TEA). When do I add the base? A: Add the base last .
-
Dissolve the 4-aminopentan-2-one HCl in your solvent (DCM, THF, etc.).
-
Add your other reagents (e.g., acid chloride, aldehyde).
-
Add the TEA/DIPEA dropwise at 0°C. Reasoning: Free-basing the aminoketone in the absence of an electrophile leaves it vulnerable to self-condensation. By having the electrophile present before you liberate the free amine, you ensure the amine reacts with the target, not itself.
Q: The SDS says "Store under Inert Gas." Is this optional? A: No. Oxygen is less of a concern than moisture, but "Inert Gas" implies a sealed, dry environment. If you don't have a glovebox, use a balloon of Nitrogen/Argon to backfill the bottle after every use.
References
-
PubChem. (n.d.).[2] 4-Aminopentan-2-one.[2][3] National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. (Contextual reference for aminoketone cyclization risks). Retrieved February 21, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in 4-Aminopentan-2-one Synthesis
Welcome to the Technical Support Center for the synthesis of 4-aminopentan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this versatile chemical intermediate. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles and field experience.
Overview of Synthetic Routes
4-Aminopentan-2-one is a valuable building block, particularly in the synthesis of nitrogen-containing heterocycles.[1] Its synthesis can be approached through several pathways, each with its own set of advantages and potential pitfalls. The most common strategies include:
-
Reductive Amination of a Diketone: This involves the reaction of a 1,3-diketone, such as acetylacetone, with an amine source in the presence of a reducing agent.[2]
-
Reduction of a Nitroalkene: This route typically starts with the Michael addition of a nucleophile to a nitroalkene, followed by the reduction of the nitro group.[3]
-
Neber Rearrangement: This classic reaction transforms a ketoxime into an α-aminoketone.[4][5][6]
-
Hofmann Rearrangement: This method involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[7][8]
-
Oxidation of 4-Aminopentan-2-ol: The corresponding amino alcohol can be oxidized to the desired ketone, often requiring protection of the amine group.[1][9]
Low yields in any of these synthetic routes can often be traced back to a handful of common experimental variables. This guide will walk you through diagnosing and resolving these issues.
Troubleshooting Guide & FAQs
SECTION 1: ISSUES RELATED TO REDUCTIVE AMINATION
Reductive amination is a widely used method for amine synthesis due to its efficiency and the availability of starting materials.[2] However, controlling the reaction to favor the desired product is key to achieving high yields.
Q1: My reductive amination of acetylacetone is giving me a complex mixture of products with a very low yield of 4-aminopentan-2-one. What's going wrong?
This is a frequent issue stemming from the reactivity of the diketone and the potential for over-alkylation.
Possible Causes & Solutions:
-
Iminium Ion Formation and Side Reactions: The initial step is the formation of an enamine or iminium ion. If the reducing agent is not selective, it can reduce the starting ketone before the imine is formed.
-
Over-Alkylation: The newly formed primary amine can react further with the ketone to form a secondary amine, leading to undesired byproducts.
-
Expert Insight: To minimize over-alkylation, use a large excess of the ammonia source.[11] This shifts the equilibrium towards the formation of the primary amine. Running the reaction at a lower temperature can also help to control the rate of the competing reactions.
-
-
Reaction pH: The pH of the reaction is critical for imine formation. If the solution is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated.
-
Expert Insight: The optimal pH for reductive amination is typically between 6 and 8.[2] Use a buffer system or add a mild acid like acetic acid to maintain the appropriate pH.
-
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) | Selectively reduces the iminium ion over the ketone.[10] |
| Amine Source | Large excess of ammonia or ammonium salt (e.g., NH₄OAc) | Minimizes over-alkylation by shifting the equilibrium.[11] |
| pH | 6 - 8 | Optimal for imine formation. |
| Temperature | 0°C to room temperature | Helps to control the rate of side reactions. |
SECTION 2: CHALLENGES WITH NITROALKENE REDUCTION
The reduction of a nitro group to an amine is a robust transformation, but the multi-step nature of the overall synthesis can introduce inefficiencies.
Q2: I'm performing a Michael addition to a nitroalkene followed by reduction, but my final yield is poor. Where am I losing my product?
Low yields in this sequence can occur at either the Michael addition or the reduction step.
Possible Causes & Solutions:
-
Inefficient Michael Addition: The initial 1,4-conjugate addition of your nucleophile to the nitroalkene may not be going to completion.
-
Expert Insight: Ensure your nucleophile is sufficiently activated. If using a carbon nucleophile like a Grignard reagent or an organocuprate, ensure the reagents are fresh and the reaction is performed under strictly anhydrous conditions. For amine nucleophiles, the reaction is often base-catalyzed.[12]
-
-
Side Reactions of the Nitroalkene: Nitroalkenes are reactive and can polymerize, especially under harsh conditions.
-
Expert Insight: Add the nitroalkene slowly to the reaction mixture to maintain a low concentration and minimize polymerization. Keep the reaction temperature controlled, often at or below room temperature.
-
-
Incomplete Reduction of the Nitro Group: The reduction of a nitro group to an amine is a multi-electron process and can be sluggish.
-
Expert Insight: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel is highly effective.[13][14] Ensure the catalyst is active and that the hydrogen pressure is adequate. Alternatively, metal reductions using iron, zinc, or tin in acidic media are also reliable.[15]
-
-
Product Decomposition during Workup: The resulting aminoketone can be unstable, particularly under strongly acidic or basic conditions.
-
Expert Insight: Perform the workup at a neutral or slightly basic pH. Use a biphasic extraction to gently isolate the product. Avoid prolonged exposure to high temperatures during solvent removal.
-
SECTION 3: NAVIGATING REARRANGEMENT REACTIONS
The Neber and Hofmann rearrangements are powerful but can be sensitive to reaction conditions, leading to the formation of byproducts.
Q3: My Neber rearrangement of the corresponding ketoxime tosylate is giving me a significant amount of the Beckmann rearrangement product. How can I favor the Neber pathway?
The Beckmann rearrangement is a common side reaction in the Neber rearrangement.[5]
Possible Causes & Solutions:
-
Choice of Base: The strength and steric bulk of the base can influence the reaction pathway.
-
Expert Insight: Use a strong, non-nucleophilic base like potassium ethoxide or potassium tert-butoxide. The base should be able to deprotonate the α-carbon without promoting the Beckmann rearrangement.[6]
-
-
Leaving Group: The nature of the leaving group on the oxime is important.
-
Expert Insight: Tosylates are commonly used and are generally effective.[5] A good leaving group is necessary for the intramolecular displacement that forms the azirine intermediate.
-
-
Solvent: The solvent can influence the stability of the intermediates.
-
Expert Insight: Anhydrous, non-polar solvents are often preferred to minimize solvolysis and side reactions.
-
Q4: The yield from my Hofmann rearrangement is consistently low. What are the critical parameters to control?
The Hofmann rearrangement involves several steps, and loss of yield can occur at multiple points.[7][8]
Possible Causes & Solutions:
-
Incomplete N-bromination: The initial reaction of the amide with bromine and base must go to completion.
-
Expert Insight: Ensure the stoichiometry of bromine and base is correct. The reaction is often performed at low temperatures to control the formation of the N-bromoamide.[16]
-
-
Side Reactions of the Isocyanate Intermediate: The isocyanate intermediate is highly reactive and can be trapped by nucleophiles other than water.
-
Expert Insight: After the rearrangement to the isocyanate, ensure that water is the primary nucleophile present for the hydrolysis to the carbamic acid and subsequent decarboxylation to the amine.[17]
-
-
Product Degradation: The resulting amine can be susceptible to oxidation or other side reactions under the reaction conditions.
-
Expert Insight: Once the reaction is complete, promptly work up the reaction mixture to isolate the product. This may involve neutralization and extraction.
-
SECTION 4: PURIFICATION AND STABILITY
Even with a successful reaction, low isolated yields can result from challenges during purification and from product instability.
Q5: I seem to lose a significant amount of my 4-aminopentan-2-one during purification. What is the best way to purify this compound?
4-aminopentan-2-one is a relatively small, polar molecule, which can make purification challenging.
Possible Causes & Solutions:
-
Volatility: The compound may be lost during solvent removal under high vacuum.
-
Expert Insight: Use a rotary evaporator with careful control of the vacuum and bath temperature. For small quantities, it may be preferable to extract into a low-boiling solvent and then carefully remove it.
-
-
Water Solubility: The amine and ketone functionalities make the compound somewhat water-soluble, leading to losses during aqueous workups.
-
Expert Insight: During extractions, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.
-
-
Column Chromatography Issues: The polar nature of the compound can lead to streaking and poor separation on silica gel.
-
Expert Insight: Use a polar eluent system, possibly with a small amount of a basic modifier like triethylamine or ammonia in the mobile phase to prevent protonation and streaking on the silica. Alternatively, distillation under reduced pressure can be an effective purification method for this compound.[18]
-
-
Instability: The compound can be unstable and may degrade over time, especially if not stored properly.
-
Expert Insight: Store 4-aminopentan-2-one under an inert atmosphere (nitrogen or argon) at low temperatures.[18] It is often supplied and stored as a hydrochloride salt, which is more stable.
-
Visualizing the Troubleshooting Workflow
A systematic approach is crucial for diagnosing low-yield issues. The following diagram outlines a general troubleshooting workflow.
Caption: A flowchart for systematically troubleshooting low reaction yields.
References
- Smolecule. (2023, August 15). Buy 4-Aminopentan-2-ol | 13325-12-7.
- Grokipedia. Neber rearrangement.
- Wikipedia. Hofmann rearrangement.
- Wikipedia. Neber rearrangement.
- Benchchem. 4-Aminopentan-2-ol | 13325-12-7.
- Wikipedia. Reductive amination.
- Alfa Chemistry. Hofmann Rearrangement.
- Chemistry Steps. (2025, June 17). Hofmann Rearrangement.
- Fisher Scientific. (2012, May 21). SAFETY DATA SHEET.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- SynArchive. Neber Rearrangement.
- J&K Scientific LLC. (2025, December 3). Hofmann Rearrangement.
- Organic Chemistry. Amine synthesis by Hofmann rearrangement.
- ECHEMI. Buy 4-aminopentan-2-one from JHECHEM CO LTD.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- ResearchGate. Neber rearrangement.
- Benchchem. An In-depth Technical Guide to the Synthesis and Purification of 4-Amino-1-pentanol-d4.
- Chemistry Steps. (2024, March 28). Reductive Amination.
- Reddit. (2024, November 20). What are some common causes of low reaction yields?
- Chemistry LibreTexts. (2023, January 22). Reductive Amination.
- Sigma-Aldrich. 4-aminopentan-2-one hydrochloride | 18920-74-6.
- Lirias. One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine.
- Benchchem. 5-Aminopentan-2-one: A Versatile Intermediate in Chemical Synthesis.
- PubChem. 4-Aminopentan-2-one | C5H11NO | CID 4861314.
- MDPI. (2022, June 14). Synthesis of Amino-Acid-Based Nitroalkenes.
- Benchchem. Analytical Methods for the Characterization of 4-Aminopentan-2-ol: Application Notes and Protocols.
- ResearchGate. (2025, August 7). The Neber Rearrangement | Request PDF.
- ResearchGate. (2014, October 9). Part II: nitroalkenes in the synthesis of heterocyclic compounds.
- PMC. (2022, January 10). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase.
- PMC. A nitroalkane-based approach to one-pot three-component synthesis of isocryptolepine and its analogs with potent anti-cancer activities.
- Benchchem. Technical Support Center: Managing Impurities in 2-Amino-4-phenylpentan-1-ol Preparations.
- MDPI. (2021, September 28). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands.
- PubMed. (2021, September 5). Highly efficient catalytic reduction of 4-nitrophenol and organic dyes by ultrafine palladium nanoparticles anchored on CeO2 nanorods.
- Beilstein Journals. (2019, June 12). Synthesis of non-racemic 4-nitro-2-sulfonylbutan-1-ones via Ni(II)-catalyzed asymmetric Michael reaction of β-ketosulfones.
- Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
- Organic Chemistry Portal. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process.
- AIR Unimi. REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS.
- Protocol Online. (2007, January 25). problems with yields from qiagen spin mini prep kit.
- ResearchGate. (2025, October 13). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. BJOC - Synthesis of non-racemic 4-nitro-2-sulfonylbutan-1-ones via Ni(II)-catalyzed asymmetric Michael reaction of β-ketosulfones [beilstein-journals.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Buy 4-Aminopentan-2-ol | 13325-12-7 [smolecule.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Highly efficient catalytic reduction of 4-nitrophenol and organic dyes by ultrafine palladium nanoparticles anchored on CeO2 nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. Amine synthesis by Hofmann rearrangement [quimicaorganica.org]
- 17. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 18. echemi.com [echemi.com]
Validation & Comparative
IR spectroscopy carbonyl stretch of 4-aminopentan-2-one HCl
Distinguishing Salt Stability from Cyclization: A Comparative Guide
Executive Summary
4-Aminopentan-2-one hydrochloride is a critical "masked" precursor used in the synthesis of pyrroles and diverse nitrogen heterocycles. However, its utility is contingent upon its structural integrity. As a free base, the molecule is thermodynamically unstable, undergoing spontaneous intramolecular cyclization to form 2-methyl-1-pyrroline .
This guide provides a definitive spectroscopic framework to validate the quality of 4-aminopentan-2-one HCl. Unlike standard catalogs that list generic peaks, this document focuses on the Carbonyl (
The Spectroscopic Landscape
To accurately assess the material, one must compare the target molecule against its stable reference (2-Pentanone) and its primary degradation product (2-Methyl-1-pyrroline).
Comparative IR Data Table
| Feature | Target: 4-Aminopentan-2-one HCl | Control: 2-Pentanone | Degradant: 2-Methyl-1-pyrroline |
| State | Solid (Hygroscopic Salt) | Liquid (Standard Ketone) | Liquid (Cyclic Imine) |
| Primary Marker | Ketone ( | Ketone ( | Imine ( |
| Frequency | 1715 – 1725 cm⁻¹ | 1715 cm⁻¹ | 1620 – 1640 cm⁻¹ |
| Intensity | Strong, Sharp | Strong, Sharp | Medium to Strong |
| Secondary Marker | Ammonium ( | None | None |
| Frequency | 2600 – 3200 cm⁻¹ | N/A | N/A |
Technical Analysis of the Carbonyl Stretch
The carbonyl stretch of 4-aminopentan-2-one HCl is the primary indicator of purity.
-
The Inductive Effect: The protonated amine (
) at the -position exerts a weak electron-withdrawing inductive effect ( ). While -substitution dramatically shifts frequencies, -substitution typically results in a negligible or very slight positive shift (+5-10 cm⁻¹) compared to the parent ketone. Expect the peak to center near 1718 cm⁻¹ . -
The "Red Flag" Region (1620–1690 cm⁻¹): If the salt neutralizes (due to improper storage or moisture ingress), the amine nucleophilically attacks the ketone. The resulting dehydration yields the cyclic imine (2-methyl-1-pyrroline). A distinct peak appearing around 1630 cm⁻¹ is a definitive sign of bulk degradation.
Mechanistic Insight: The Stability Pathway
The following diagram illustrates the equilibrium that dictates the spectroscopic signature. The HCl salt "locks" the structure in the open-chain form by removing the nucleophilicity of the nitrogen lone pair.
Figure 1: The stability equilibrium. The presence of HCl prevents the nitrogen lone pair from attacking the carbonyl carbon. Loss of HCl leads to rapid cyclization.
Experimental Protocol: Handling & Acquisition
Because 4-aminopentan-2-one HCl is hygroscopic, water absorption can obscure the carbonyl region or induce partial hydrolysis.
Method A: Diamond ATR (Recommended for Speed)
-
Rationale: Minimizes sample preparation time and moisture exposure.
-
Step-by-Step:
-
Background: Collect a background spectrum of the clean diamond crystal (32 scans).
-
Sample Loading: Place approximately 10 mg of the solid salt onto the crystal center.
-
Compression: Apply high pressure using the anvil to ensure good contact between the solid particles and the crystal.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, 32 scans).
-
Validation: Check the 3300–3500 cm⁻¹ region. A sharp "hump" indicates free water. If present, dry the sample in a vacuum desiccator over
for 2 hours and re-run.
-
Method B: KBr Pellet (Recommended for Resolution)
-
Rationale: Provides superior resolution of the ammonium fine structure and separates the carbonyl peak from potential water bending modes.
-
Step-by-Step:
-
Drying: Pre-dry KBr powder at 110°C overnight.
-
Mixing: In a glovebox or dry environment, mix 2 mg of analyte with 200 mg KBr. Grind finely.
-
Pressing: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.
-
Acquisition: Scan immediately to prevent moisture uptake from the air.
-
Data Interpretation & Troubleshooting
Scenario 1: The "Split" Carbonyl
-
Observation: You see a strong peak at 1718 cm⁻¹ and a shoulder or secondary peak at 1700 cm⁻¹.
-
Diagnosis: This is likely Hydrogen Bonding .[1] In the solid state, the ammonium hydrogen can bond with the carbonyl oxygen (
), slightly lowering the frequency. This is acceptable and does not indicate degradation.
Scenario 2: The "Missing" Carbonyl
-
Observation: The 1715 cm⁻¹ peak is weak or absent; a new strong band appears at 1635 cm⁻¹.
-
Diagnosis: Cyclization Complete. The sample has lost HCl (perhaps due to an old bottle or poor seal) and converted to the pyrroline. The material is unsuitable for reactions requiring the open-chain ketone.
Scenario 3: The "Broad" Mess
-
Observation: Massive broadening from 3500 to 2500 cm⁻¹ and a muddy carbonyl region.
-
Diagnosis: Wet Sample. The salt is extremely hygroscopic. The water O-H stretch is overwhelming the N-H stretches, and the water bending mode (~1640 cm⁻¹) is interfering with the carbonyl/imine region. Dry the sample and re-acquire.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general IR group frequencies).
-
NIST Chemistry WebBook. IR Spectrum of 2-Methyl-1-pyrroline. National Institute of Standards and Technology.
- Stevens, R. V. (1977). General Methods of Alkaloid Synthesis. Accounts of Chemical Research.
-
Sigma-Aldrich. Product Specification: 2-Methyl-1-pyrroline. (Provides physical data confirming the cyclic nature of the free base).
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
